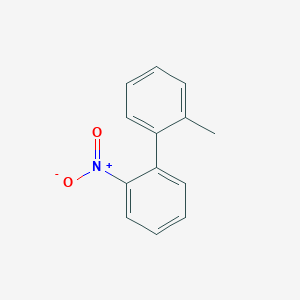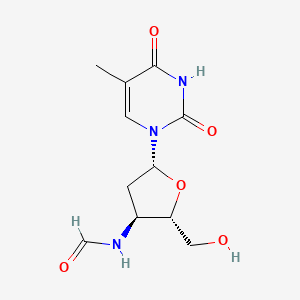
3'-Deoxy-3'-formamido thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-formamido thymidine is a modified nucleoside analog derived from thymidine. It is characterized by the replacement of the hydroxyl group at the 3’ position with a formamido group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-formamido thymidine typically involves the modification of thymidine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-formamido thymidine may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and solid-phase extraction techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxy-3’-formamido thymidine can undergo various chemical reactions, including:
Substitution Reactions: The formamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-formamido thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes .
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-formamido thymidine involves its incorporation into DNA during replication. The formamido group can interfere with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in DNA replication, such as thymidine kinase and DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
- 3’-Deoxy-3’-fluorothymidine
- 3’-Deoxy-3’-azidothymidine
- 2’-Deoxy-5-fluorouridine
Comparison: 3’-Deoxy-3’-formamido thymidine is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. Unlike 3’-Deoxy-3’-fluorothymidine and 3’-Deoxy-3’-azidothymidine, which contain fluorine and azido groups respectively, the formamido group in 3’-Deoxy-3’-formamido thymidine allows for different interactions with enzymes and nucleic acids. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
123533-11-9 |
|---|---|
Molekularformel |
C11H15N3O5 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-6-3-14(11(18)13-10(6)17)9-2-7(12-5-16)8(4-15)19-9/h3,5,7-9,15H,2,4H2,1H3,(H,12,16)(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
KYWJLEBKGOENJD-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC=O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






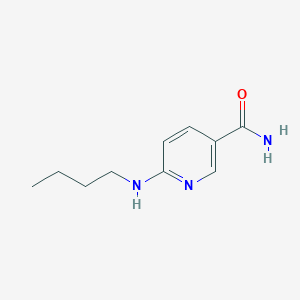
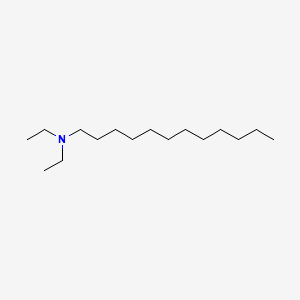


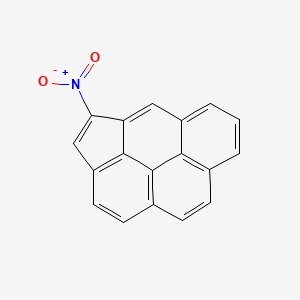
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

